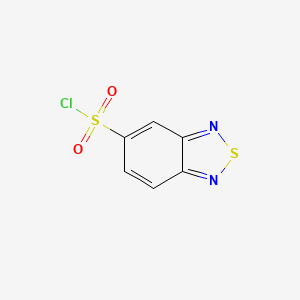

2,1,3-Benzothiadiazole-5-sulfonyl chloride

説明

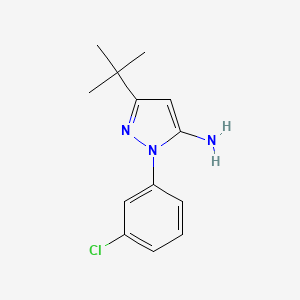

2,1,3-Benzothiadiazole-5-sulfonyl chloride is a chemical compound that is part of the benzothiadiazole family. This family of compounds is known for its heterocyclic structure containing both sulfur and nitrogen atoms within the ring system. The sulfonyl chloride group attached to the benzothiadiazole ring indicates that this compound can act as an electrophile in chemical reactions, particularly in sulfonation reactions where it can transfer the sulfonyl group to other molecules.

Synthesis Analysis

The synthesis of related benzothiadiazole sulfonyl chlorides can be achieved through various methods. For instance, Benzothiazole-2-sulfonyl chloride can be prepared from 2-mercaptobenzothiazole using sodium hypochlorite as a raw material, with the reaction conditions being critical for achieving high yields . Although this paper does not directly describe the synthesis of 2,1,3-Benzothiadiazole-5-sulfonyl chloride, the methodology could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzothiadiazole derivatives has been studied using X-ray crystallography. For example, the structure of a related compound, 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole, has been established, revealing the presence of S=O close contact and through-conjugation effects within the molecule . These structural features are likely to influence the reactivity and physical properties of the benzothiadiazole sulfonyl chlorides.

Chemical Reactions Analysis

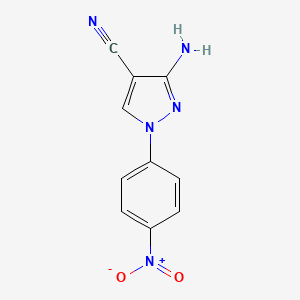

Benzothiadiazole sulfonyl chlorides are reactive towards various nucleophiles due to the presence of the sulfonyl chloride group. For example, triazoles react with sulfonyl chlorides to form sulfonyl-triazoles, with the regioselectivity of the reaction being influenced by the nature of the substituents on both the triazole and the sulfonyl chloride . This suggests that 2,1,3-Benzothiadiazole-5-sulfonyl chloride could also undergo similar reactions with nucleophiles to form a variety of sulfonated products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazole sulfonyl chlorides are influenced by their molecular structure. The presence of the sulfonyl chloride group makes these compounds polar and potentially reactive towards a range of nucleophiles. The crystallographic analysis of related compounds indicates strong intermolecular interactions, such as hydrogen bonding, which can affect the melting points, solubility, and stability of these compounds . The exact properties of 2,1,3-Benzothiadiazole-5-sulfonyl chloride would need to be determined experimentally, but they are likely to be consistent with the behavior of similar sulfonyl chlorides.

科学的研究の応用

Fluorescent and Colorimetric Sensors

2,1,3-Benzothiadiazole derivatives have been utilized as selective fluorescent and colorimetric sensors for fluoride ion detection. These derivatives demonstrate specific interactions with fluoride ions, showing significant changes in color and fluorescence, which can be visually observed. Such applications are valuable in environmental monitoring and analytical chemistry (Wu et al., 2016).

Synthesis of Benzimidazole-4-Sulfonamides

Benzothiadiazole-5-sulfonyl chloride serves as a key reagent in the synthesis of benzimidazole-4-sulfonamides, which are important in pharmaceutical chemistry. This process involves the reaction with various amines, demonstrating the versatility and utility of benzothiadiazole derivatives in synthetic chemistry (Rosen et al., 2009).

Formation of Sulfur-Nitrogen Heterocycles

In the field of organic chemistry, piperidine-1-sulphenyl chloride, a compound related to 2,1,3-benzothiadiazole, has been used as a sulfur-transfer reagent in reactions with diamines. This leads to the formation of sulfur-nitrogen heterocycles, expanding the scope of heterocyclic chemistry (Bryce, 1984).

Preparation of Sulfonyl Chloride Derivatives

Research has focused on the preparation of sulfonyl chloride derivatives like benzothiazole-2-sulfonyl chloride, which has applications in synthetic chemistry. These derivatives are vital intermediates in the synthesis of various organic compounds (Wu-hon, 2015).

Peptide Synthesis

Benzothiadiazole derivatives have been used in peptide synthesis. They play a crucial role in the preparation of hindered peptides, demonstrating their importance in bioorganic chemistry and pharmaceutical applications (Vedejs & Kongkittingam, 2000).

Safety And Hazards

2,1,3-Benzothiadiazole-5-sulfonyl chloride is classified as a skin sensitizer (Category 1), according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . It may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves, and washing with plenty of soap and water if skin contact occurs .

特性

IUPAC Name |

2,1,3-benzothiadiazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O2S2/c7-13(10,11)4-1-2-5-6(3-4)9-12-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLLNLOVUWBRRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379958 | |

| Record name | 2,1,3-benzothiadiazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,1,3-Benzothiadiazole-5-sulfonyl chloride | |

CAS RN |

337508-60-8 | |

| Record name | 2,1,3-benzothiadiazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Tert-butylphenyl)sulfonyl]piperazine](/img/structure/B1272876.png)

![5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1272890.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid](/img/structure/B1272900.png)